molecular formula C17H13NO2 B11858321 Phenyl 7-methylquinoline-8-carboxylate

Phenyl 7-methylquinoline-8-carboxylate

Cat. No.: B11858321
M. Wt: 263.29 g/mol
InChI Key: WXXQGAGJYKXHJB-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Phenyl 7-methylquinoline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, ionic liquids, and green solvents such as aqueous ethanol . Reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-iodoanilines with alkynyl aryl ketones using a nickel catalyst can produce 2,4-disubstituted quinolines .

Scientific Research Applications

Phenyl 7-methylquinoline-8-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phenyl 7-methylquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to exhibit their effects through various mechanisms, including inhibition of enzymes, modulation of receptor activity, and interference with cellular processes . The specific molecular targets and pathways involved may vary depending on the particular application and the specific quinoline derivative being studied.

Comparison with Similar Compounds

Phenyl 7-methylquinoline-8-carboxylate can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern and the presence of a phenyl ester group, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

phenyl 7-methylquinoline-8-carboxylate

InChI

InChI=1S/C17H13NO2/c1-12-9-10-13-6-5-11-18-16(13)15(12)17(19)20-14-7-3-2-4-8-14/h2-11H,1H3

InChI Key

WXXQGAGJYKXHJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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